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molecular formula C16H21N3O4 B8460494 1h-Indazole-5-propanoic acid,a-amino-1-[(1,1-dimethylethoxy)carbonyl]-,methyl ester CAS No. 635713-73-4

1h-Indazole-5-propanoic acid,a-amino-1-[(1,1-dimethylethoxy)carbonyl]-,methyl ester

Cat. No. B8460494
M. Wt: 319.36 g/mol
InChI Key: IOFZBHGNRGAJAB-UHFFFAOYSA-N
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Patent
US07842808B2

Procedure details

A mixture of 5-(2-benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-indazole-1-carboxylic acid tert-butyl ester (524 mg, 1.16 mmol) and 10% palladium on carbon (60 mg) in methanol (20 mL) was shaken for 4.5 h under 50 psi hydrogen gas using a Parr hydrogenator. The reaction mixture was evacuated and purged with nitrogen. Then, the reaction mixture was filtered through a pad of celite and the pad was rinsed with several portions of methanol. The methanol filtrate was evaporated to give the title compound (351 mg, 95%). 1H-NMR (CDCl3, 500 MHz) δ 8.12-8.10 (m, 2H), 7.55 (br s, 1H), 7.37 (dd, J=8.9, 1.5 Hz, 1H), 3.77-3.75 (m, 1H), 3.70 (s, 3H), 3.19 (dd, J=13.7, 5.5 Hz, 1H), 2.99 (dd, J=13.7, 8.0 Hz, 1H), 1.72 (s, 9H). Mass spec.: 320 (MH)+.
Name
5-(2-benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-indazole-1-carboxylic acid tert-butyl ester
Quantity
524 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH:17]=[C:18]([NH:23]C(OCC3C=CC=CC=3)=O)[C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:15]=2)[CH:10]=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>[Pd].CO>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([CH2:17][CH:18]([NH2:23])[C:19]([O:21][CH3:22])=[O:20])=[CH:14][CH:15]=2)[CH:10]=[N:9]1)=[O:7])([CH3:3])([CH3:4])[CH3:2]

Inputs

Step One
Name
5-(2-benzyloxycarbonylamino-2-methoxycarbonyl-vinyl)-indazole-1-carboxylic acid tert-butyl ester
Quantity
524 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=CC2=CC(=CC=C12)C=C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
the pad was rinsed with several portions of methanol
CUSTOM
Type
CUSTOM
Details
The methanol filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=CC2=CC(=CC=C12)CC(C(=O)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 351 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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